1-(Phenylsulfonyl)piperidine-3-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)piperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Phenylsulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylsulfonyl)piperidine-3-carbohydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure, leading to different chemical properties and applications.
1-(Phenylsulfonyl)piperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)piperidine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-14-12(16)10-5-4-8-15(9-10)19(17,18)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,13H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZPESIKMOZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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